

# Application Notes and Protocols: Nickel-Catalyzed C-Alkylation of Nitroalkanes

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## Compound of Interest

Compound Name: *Nickel iodide*

Cat. No.: B083969

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## Introduction

The C-alkylation of nitroalkanes is a powerful transformation in organic synthesis, providing access to a diverse range of valuable building blocks. The nitro group can be readily converted into other functional groups such as amines, carbonyls, and alkanes, making nitroalkanes versatile intermediates in the synthesis of pharmaceuticals and other complex molecules.<sup>[1][2]</sup> <sup>[3]</sup> Historically, the direct C-alkylation of nitroalkanes with alkyl halides has been a significant challenge due to competitive O-alkylation.<sup>[1][2][3]</sup> However, recent advances in transition-metal catalysis, particularly with nickel, have provided efficient and general methods to overcome this limitation.<sup>[1]</sup>

This document provides detailed application notes and protocols for the nickel-catalyzed C-alkylation of nitroalkanes with unactivated alkyl iodides, a method developed by the Watson group.<sup>[4][5][6]</sup> This reaction is compatible with a broad range of functional groups and can be applied to primary, secondary, and even tertiary alkyl iodides.<sup>[3][4][6]</sup> Furthermore, a photoredox/nickel dual catalytic system has been developed to address the alkylation of more sterically hindered secondary nitroalkanes.<sup>[7][8]</sup>

## Advantages of Nickel-Catalyzed C-Alkylation

- Overcomes O-Alkylation: The use of nickel catalysts effectively prevents the competing O-alkylation pathway, which is a common problem in traditional methods.<sup>[1][2]</sup>

- Broad Substrate Scope: The method is compatible with a wide variety of primary, secondary, and tertiary unactivated alkyl iodides.[3][4]
- Excellent Functional Group Tolerance: The reaction conditions tolerate a range of sensitive functional groups, including esters, nitriles, imides, and common protecting groups.[4][9]
- Mild Reaction Conditions: The reactions are typically carried out under mild conditions, making them suitable for complex molecule synthesis.[3][5]
- Access to Complex Structures: This methodology allows for the rapid synthesis of structurally diverse nitroalkanes, which are precursors to valuable compounds like  $\alpha$ -tertiary amines.[7][8][10]

## Reaction Mechanism

Mechanistic studies suggest that the nickel-catalyzed C-alkylation of nitroalkanes proceeds through a radical-based mechanism.[4][8] The addition of radical scavengers, such as TEMPO, has been shown to inhibit product formation completely.[3] Reactions involving radical clock substrates, like cyclopropylmethyl iodide, result in ring-opened products, further supporting the presence of radical intermediates.[3]

## Data Presentation

### Table 1: Scope of Unactivated Alkyl Iodides in the Nickel-Catalyzed C-Alkylation of Primary Nitroalkanes

Entry	Alkyl Iodide	Nitroalkane	Product	Yield (%)
1	1-Iodooctane	Nitroethane	2-Nitrodecane	85
2	1-Iodo-3-phenylpropane	Nitroethane	1-Nitro-4-phenylpentane	78
3	1-Iodo-4-chlorobutane	Nitroethane	1-Chloro-5-nitropentane	75
4	2-Iodopropane	Nitroethane	2-Methyl-3-nitropentane	65
5	Cyclohexyl iodide	Nitroethane	(1-Nitroethyl)cyclohexane	70
6	1-Adamantyl iodide	1-Nitropropane	1-(1-Nitropropyl)adamantane	58

Yields are isolated yields and are representative examples from the literature.

**Table 2: Scope of Nitroalkanes in the Nickel-Catalyzed C-Alkylation**

Entry	Alkyl Iodide	Nitroalkane	Product	Yield (%)
1	1-Iodooctane	Nitromethane	1-Nitrononane	70
2	1-Iodooctane	1-Nitropropane	2-Nitroundecane	82
3	1-Iodooctane	(Nitro)cyclopentane	1-(Octyl)-1-nitrocyclopentane	60
4	1-Iodo-4-fluorobutane	Phenylnitromethane	1-Fluoro-4-(1-nitro-1-phenylethyl)butane	72

Yields are isolated yields and are representative examples from the literature.

## Experimental Protocols

### General Protocol for Nickel-Catalyzed C-Alkylation of Primary Nitroalkanes

This protocol is based on the method developed by Watson and coworkers.[\[4\]](#)

#### Materials:

- $\text{NiBr}_2\text{-diglyme}$  (5 mol%)
- Bathocuproine (10 mol%)
- Nitroalkane (1.5 equiv)
- Alkyl iodide (1.0 equiv)
- $\text{Et}_2\text{Zn}$  (1.1 equiv, as a 1.0 M solution in hexanes)
- Anhydrous 1,4-dioxane
- Anhydrous methyl tert-butyl ether (MTBE)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

#### Procedure:

- To an oven-dried vial equipped with a magnetic stir bar, add  $\text{NiBr}_2\text{-diglyme}$  (0.05 mmol) and bathocuproine (0.10 mmol).
- The vial is sealed with a septum and purged with argon for 10 minutes.
- Add anhydrous 1,4-dioxane (1.0 mL) and anhydrous MTBE (1.0 mL) via syringe.
- Add the nitroalkane (1.5 mmol) followed by the alkyl iodide (1.0 mmol).

- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add Et<sub>2</sub>Zn (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes) dropwise over 5 minutes.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
- Upon completion, quench the reaction by the slow addition of 2 M HCl (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the desired C-alkylated nitroalkane.

## Protocol for Photoredox/Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes

This protocol is an adaptation for more sterically demanding substrates and is notable for its tolerance to air.<sup>[7][8]</sup>

### Materials:

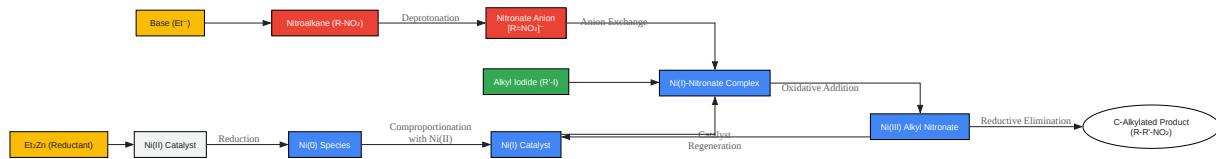
- NiCl<sub>2</sub>·glyme (10 mol%)
- 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)
- Ir(ppy)<sub>3</sub> (photocatalyst, 1-2 mol%)
- Secondary nitroalkane (1.2 equiv)
- Alkyl iodide (1.0 equiv)
- 2,6-Lutidine (2.0 equiv)

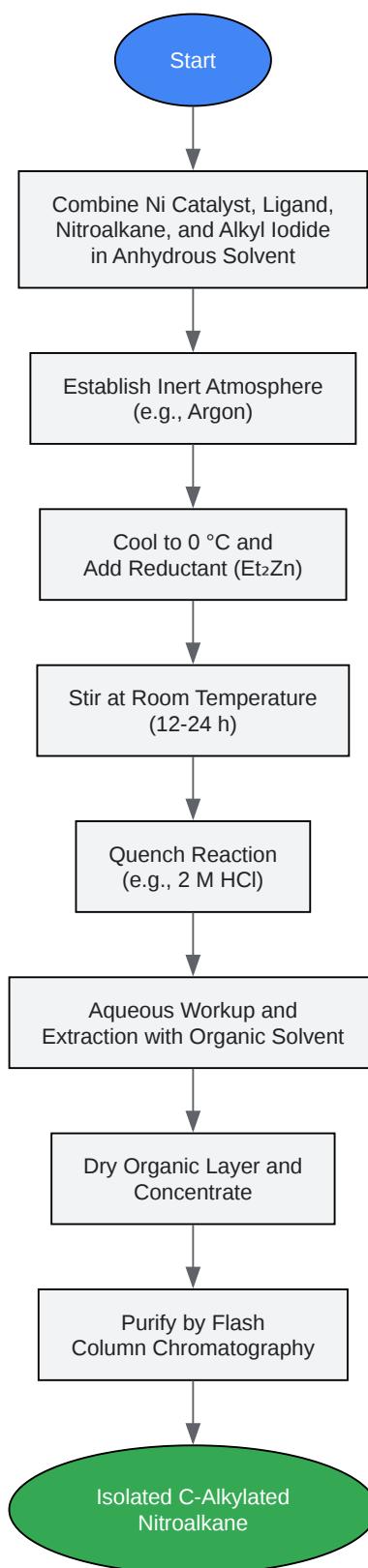
- Anhydrous N,N-dimethylformamide (DMF)
- Blue LED light source

**Procedure:**

- To a vial equipped with a magnetic stir bar, add  $\text{NiCl}_2\text{-glyme}$  (0.10 mmol), dtbbpy (0.12 mmol), and  $\text{Ir}(\text{ppy})_3$  (0.01-0.02 mmol).
- Add the secondary nitroalkane (1.2 mmol) and the alkyl iodide (1.0 mmol).
- Add anhydrous DMF (2.0 mL) followed by 2,6-lutidine (2.0 mmol).
- The vial is sealed and the reaction mixture is stirred under irradiation with a blue LED light source at room temperature for 24-48 hours.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (15 mL), dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary nitroalkane.

## Visualizations



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